Octadeca-10,13-dienoyl chloride is a chemical compound characterized by its long carbon chain and two double bonds located at the 10th and 13th positions. This compound belongs to the class of unsaturated fatty acid derivatives and is often utilized in organic synthesis due to its reactivity, particularly in forming amides and other derivatives. The systematic name reflects its structure: "octadeca" indicates an eighteen-carbon chain, "dienoyl" signifies the presence of two double bonds, and "chloride" denotes the presence of a chlorine atom attached to the carbon chain.
Octadeca-10,13-dienoyl chloride is highly reactive due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions, where it can react with various nucleophiles such as amines to form corresponding amides. For example, when reacted with phenylhydrazine, it yields (9Z,12Z)-N′-phenyloctadeca-9,12-dienehydrazide . Additionally, it can participate in reactions that involve electrophilic addition or substitution due to its unsaturated nature.
Research indicates that octadeca-10,13-dienoyl chloride exhibits notable biological activities. It has been studied for its cytotoxic effects on certain cell lines, such as THP-1 cells, where it demonstrated significant cytotoxicity . The compound's derivatives have shown potential anti-inflammatory properties and have been investigated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation . The presence of double bonds in its structure appears to enhance its biological activity by increasing lipophilicity, which facilitates membrane penetration.
The synthesis of octadeca-10,13-dienoyl chloride typically involves several steps. One common method includes the reaction of linoleic acid or similar fatty acids with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into an acyl chloride . This process may also involve intermediate steps where unsaturated fatty acids are subjected to specific chemical transformations to introduce the desired double bonds at positions 10 and 13.
Octadeca-10,13-dienoyl chloride finds applications in various fields:
Studies on octadeca-10,13-dienoyl chloride have focused on its interactions with biological molecules. For instance, the compound's ability to inhibit TNF-α suggests it interacts with signaling pathways involved in inflammation . Additionally, research indicates that modifications of its structure can lead to variations in biological activity, highlighting the importance of structure-activity relationships in drug development.
Several compounds share structural similarities with octadeca-10,13-dienoyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Oleic Acid | Monounsaturated fatty acid (C18:1) | Single double bond |
| Linoleic Acid | Polyunsaturated fatty acid (C18:2) | Two double bonds at 9 and 12 |
| Octadeca-9,12-dienoic Acid | Similar structure but lacks the acyl chloride functionality | Natural fatty acid derivative |
| Nitro-octadecadienoic Acid | Contains nitro groups; derived from octadecadienoic acid | Exhibits electrophilic properties |
Octadeca-10,13-dienoyl chloride stands out due to its specific positioning of double bonds and the presence of a reactive acyl chloride functional group. This combination enhances its reactivity compared to other fatty acids and allows for diverse synthetic applications not available with other similar compounds.